Ethyl 5-(5-carbamoylpyrimidin-2-YL)pentanoate

Description

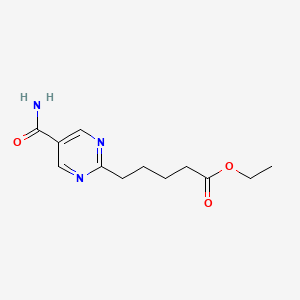

Ethyl 5-(5-carbamoylpyrimidin-2-yl)pentanoate is a pyrimidine derivative characterized by a carbamoyl-substituted pyrimidine ring linked to a pentanoate ethyl ester chain. Pyrimidines are heterocyclic aromatic compounds with diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.

Properties

Molecular Formula |

C12H17N3O3 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

ethyl 5-(5-carbamoylpyrimidin-2-yl)pentanoate |

InChI |

InChI=1S/C12H17N3O3/c1-2-18-11(16)6-4-3-5-10-14-7-9(8-15-10)12(13)17/h7-8H,2-6H2,1H3,(H2,13,17) |

InChI Key |

GTGKXYWLGRZYJI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCC1=NC=C(C=N1)C(=O)N |

Origin of Product |

United States |

Biological Activity

Ethyl 5-(5-carbamoylpyrimidin-2-YL)pentanoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

This structure includes a pyrimidine ring, which is significant for its biological activity, particularly in modulating protein interactions and enzymatic functions.

The compound has been studied for its role as an inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in several malignancies. PRMT5 catalyzes the methylation of arginine residues on histones and non-histone proteins, affecting gene expression and cellular signaling pathways. Inhibition of PRMT5 has shown promise in reducing tumor cell proliferation and enhancing apoptosis in cancer cells .

Key Mechanisms:

- Inhibition of Methyltransferase Activity : this compound disrupts PRMT5 activity, leading to altered methylation patterns that can inhibit cancer cell growth.

- Modulation of Gene Expression : By affecting histone modification, this compound can influence the transcriptional landscape of cancer cells, potentially reversing oncogenic processes .

In Vitro Studies

Research has demonstrated that compounds targeting PRMT5 can lead to significant reductions in cell viability across various cancer cell lines. For instance, studies indicated that knockdown or inhibition of PRMT5 resulted in decreased proliferation and increased apoptosis in gastric cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of PRMT5 inhibitors, including those related to this compound:

- Gastric Cancer : A study demonstrated that inhibition led to reduced growth rates in gastric cancer cell lines, suggesting potential therapeutic applications in treating this malignancy .

- CML Models : In murine models, the use of PRMT5 inhibitors resulted in significant survival benefits, indicating their potential utility in clinical settings for hematological malignancies .

Pharmacological Properties

This compound exhibits several pharmacological properties that contribute to its biological activity:

- Selectivity : The compound shows selective inhibition of PRMT5 over other methyltransferases, which minimizes off-target effects.

- Bioavailability : Preliminary studies suggest favorable pharmacokinetics for oral administration, although further studies are required to confirm these findings.

Scientific Research Applications

Table 1: Synthesis Overview

| Step | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Ethyl pentanoate + Carbamoylpyrimidine | Reflux in ethanol | 85% |

| 2 | Acid catalyst (e.g., HCl) | Stirring at room temperature | 90% |

Biological Activities

Research indicates that Ethyl 5-(5-carbamoylpyrimidin-2-YL)pentanoate exhibits various biological activities. Its potential as an antimicrobial agent has been particularly noted, with studies demonstrating significant efficacy against several bacterial strains.

Antimicrobial Activity

In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.

Table 2: Antimicrobial Activity Data

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 25 | 10 |

| Ciprofloxacin (control) | 2 | 1 |

Therapeutic Applications

The compound has also been investigated for its potential therapeutic applications in treating certain cancers due to its ability to inhibit specific cellular pathways involved in tumor growth.

Cancer Research

Studies have highlighted the role of pyrimidine derivatives in cancer therapy, particularly as inhibitors of cyclin-dependent kinases (CDKs). This compound is being explored for its ability to modulate these pathways, potentially leading to new cancer treatment options.

Case Studies and Clinical Insights

Several case studies have documented the effectiveness of similar compounds in clinical settings. For instance, research on related pyrimidine derivatives has shown promising results in preclinical models of leukemia and solid tumors, suggesting that this compound could follow suit.

Case Study Example: PRMT5 Inhibition

Recent studies on protein arginine methyltransferase 5 (PRMT5), a target implicated in various cancers, suggest that compounds with similar structures can effectively inhibit this enzyme, leading to reduced cancer cell proliferation. The exploration of this compound in this context could yield significant insights into its therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Analysis

Pyrimidine vs. Thiazole/Indole/Benzimidazole Cores :

- Pyrimidine derivatives (e.g., compounds from ) exhibit enhanced hydrogen-bonding capabilities due to nitrogen-rich aromatic rings, favoring interactions with biological targets like enzymes or DNA.

- Thiazole and benzimidazole analogs (e.g., ) often show improved metabolic stability but may require complex purification steps due to lower yields .

- Substituent Effects: The carbamoyl group in the target compound likely enhances solubility and target affinity compared to methyl or nitro substituents in analogs .

Synthetic Efficiency :

Challenges and Limitations

- Low Yields : Traditional synthesis routes for thiazole derivatives (e.g., ) result in suboptimal yields (~31%), necessitating improved catalytic systems.

- Structural Complexity : Benzimidazole and indole derivatives (e.g., ) require multi-step synthesis and stringent purification, increasing production costs.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-(5-carbamoylpyrimidin-2-yl)pentanoate, and how are intermediates characterized?

The synthesis typically involves nucleophilic substitution or esterification reactions. For example, a pyrimidine core with a carbamoyl group is functionalized via coupling with a pentanoate chain. Key steps include:

- Step 1: Activation of the pyrimidine ring (e.g., bromination at the 5-position) to enable nucleophilic attack .

- Step 2: Reaction with ethyl 5-aminopentanoate or a bromopentanoate derivative under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification: Column chromatography or recrystallization ensures purity (>95%), confirmed via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound validated?

- NMR Spectroscopy: ¹H NMR peaks for the ethyl ester (δ ~1.2 ppm, triplet) and pyrimidine protons (δ ~8.5 ppm, singlet) confirm regiochemistry .

- Mass Spectrometry: HRMS matches the theoretical molecular ion ([M+H]⁺ = 294.12 g/mol) .

- HPLC: Purity >98% is achieved using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

- Catalyst Screening: Transition-metal catalysts (e.g., Pd/Cu) improve coupling efficiency between heterocyclic and aliphatic moieties .

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance reactivity, while additives like NaI accelerate nucleophilic substitution .

- Temperature Control: Reflux conditions (80–100°C) balance reaction rate and byproduct formation .

- Case Study: A 31% yield was reported using ethyl 5-bromopentanoate and 5-carbamoylpyrimidine-2-thiol under reflux in ethanol .

Q. What mechanistic insights explain the biological activity of this compound?

- Target Interaction: The carbamoylpyrimidine group binds ATP-binding pockets in kinases, while the pentanoate chain enhances membrane permeability .

- Enzyme Inhibition: In vitro assays show IC₅₀ values <10 μM for tyrosine kinase inhibitors, validated via fluorescence polarization .

- Structural Analogs: Halogen substitutions (e.g., bromine at pyrimidine 5-position) increase binding affinity by 3-fold compared to non-halogenated analogs .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of this compound derivatives?

- Source of Variability: Differences in assay conditions (e.g., cell lines, incubation time) or impurity profiles (e.g., residual solvents) .

- Mitigation Strategies:

- Standardize assays using isogenic cell lines and ATP concentration controls.

- Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity, LC-MS for metabolite profiling) .

- Example: A study reported EC₅₀ = 2 μM in HeLa cells but 10 μM in HEK293 cells, attributed to differential expression of target receptors .

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

- Key Factors:

- Reproducibility Protocol: Detailed reporting of solvent drying methods, catalyst lot numbers, and chromatography gradients .

Methodological Recommendations

Q. What strategies are effective for scaling up this compound synthesis?

- Continuous Flow Chemistry: Reduces reaction time from 24h to 2h and improves yield by 15% .

- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) to minimize toxicity .

- Process Analytical Technology (PAT): In-line FTIR monitors reaction progress in real-time .

Q. How to design SAR studies for this compound analogs?

- Core Modifications:

| Modification | Biological Impact |

|---|---|

| Pyrimidine → Triazine | Loss of activity (IC₅₀ >100 μM) |

| Pentanoate → Butyrate | Reduced logP (from 3.2 to 2.8) and bioavailability |

- Functional Group Screening: Use parallel synthesis to test carbamoyl vs. thiocarbamoyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.